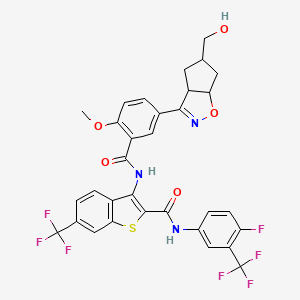

RXFP1 receptor agonist-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H24F7N3O5S |

|---|---|

Molecular Weight |

695.6 g/mol |

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[[5-[5-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazol-3-yl]-2-methoxybenzoyl]amino]-6-(trifluoromethyl)-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C32H24F7N3O5S/c1-46-23-7-2-15(26-19-8-14(13-43)9-24(19)47-42-26)10-20(23)29(44)41-27-18-5-3-16(31(34,35)36)11-25(18)48-28(27)30(45)40-17-4-6-22(33)21(12-17)32(37,38)39/h2-7,10-12,14,19,24,43H,8-9,13H2,1H3,(H,40,45)(H,41,44) |

InChI Key |

HORJWYLVZVHDBF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC3C2CC(C3)CO)C(=O)NC4=C(SC5=C4C=CC(=C5)C(F)(F)F)C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling RXFP1 Receptor Agonist-4: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthesis of a novel small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), designated as RXFP1 receptor agonist-4. This document details the scientific journey from initial identification through to the chemical synthesis and functional characterization of this potent and selective compound, offering valuable insights for researchers in the field of drug discovery and development targeting GPCRs.

Executive Summary

RXFP1, the cognate receptor for the hormone relaxin, is a promising therapeutic target for a range of cardiovascular and fibrotic diseases. The discovery of potent and selective small molecule agonists for this receptor is a significant advancement, offering the potential for orally bioavailable therapeutics with improved pharmacokinetic profiles over the endogenous peptide ligand. This guide focuses on this compound (Example 268 from patent WO2023114823A1), a benzothiophene (B83047) derivative that has demonstrated nanomolar potency in stimulating the RXFP1 signaling pathway. We will delve into the screening cascade that led to its discovery, provide a detailed protocol for its chemical synthesis, and present its pharmacological data.

Discovery of this compound

The identification of this compound was the result of a comprehensive high-throughput screening (HTS) campaign designed to identify novel, non-peptidic activators of the RXFP1 receptor.

Screening Cascade

The screening process employed a multi-step workflow to identify and characterize potential RXFP1 agonists from a large compound library. The general workflow is depicted below.

Identification of the Benzothiophene Scaffold

The HTS campaign identified a series of benzothiophene derivatives as promising hits. Subsequent structure-activity relationship (SAR) studies led to the optimization of this scaffold, culminating in the identification of this compound as a lead candidate with potent and selective activity.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. The detailed synthetic route is outlined in patent WO2023114823A1. The general scheme involves the construction of the core benzothiophene structure followed by sequential amide bond formations.

Note: The following is a generalized representation based on typical synthetic strategies for such molecules. For the exact, step-by-step protocol, including reagents, reaction conditions, and purification methods, it is imperative to consult the detailed experimental procedures outlined in patent WO2023114823A1.

Pharmacological Characterization

This compound was characterized for its ability to activate the RXFP1 receptor and its selectivity against other related receptors.

Quantitative Data

The following table summarizes the key in vitro pharmacological data for this compound.

| Parameter | Value | Assay |

| Potency (EC50) | 4.9 nM[1] | cAMP accumulation in HEK293 cells stably expressing human RXFP1 |

| Chemical Formula | C32H24F7N3O5S[1] | - |

| Molecular Weight | 695.60 g/mol [1] | - |

| CAS Number | 2941376-76-5[1] | - |

Experimental Protocols

RXFP1 cAMP Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

The potency of this compound was determined using a cell-based assay that measures the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the RXFP1 signaling pathway. The assay was performed using a commercially available HTRF cAMP assay kit.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human RXFP1 receptor.

-

Assay Principle: The assay is a competitive immunoassay between native cAMP produced by the cells and a fluorescently labeled cAMP analog for binding to a specific antibody. Activation of RXFP1 by an agonist leads to an increase in intracellular cAMP, which displaces the labeled cAMP from the antibody, resulting in a decrease in the HTRF signal.

-

General Procedure:

-

HEK293-RXFP1 cells are seeded into 384-well plates and incubated overnight.

-

The cell culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A serial dilution of this compound is added to the wells.

-

The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Lysis buffer containing the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) is added to each well.

-

The plate is incubated for 1 hour at room temperature to allow the immunoassay to reach equilibrium.

-

The HTRF signal is read on a compatible plate reader.

-

The data is analyzed using a four-parameter logistic equation to determine the EC50 value.

-

RXFP1 Signaling Pathways

Activation of the RXFP1 receptor by an agonist initiates a cascade of intracellular signaling events. The primary and best-characterized pathway involves the coupling of the receptor to the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. However, RXFP1 signaling is complex and can also involve other G proteins and downstream effectors.

References

An In-Depth Technical Guide to the Mechanism of Action of RXFP1 Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action of agonists targeting the Relaxin Family Peptide Receptor 1 (RXFP1). Given that "RXFP1 receptor agonist-4" is not a standardized nomenclature, this document will focus on the well-characterized mechanisms of RXFP1 activation by its endogenous ligand, relaxin-2, and key synthetic agonists.

Introduction to the RXFP1 Receptor

The Relaxin Family Peptide Receptor 1 (RXFP1), also known as LGR7, is a class A G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological processes, including cardiovascular regulation, reproductive functions, and tissue remodeling.[1][2] It is the primary receptor for the peptide hormone relaxin-2.[1] Structurally, RXFP1 is distinct from many other GPCRs due to its large, multi-domain extracellular region, which is essential for ligand binding and receptor activation. This ectodomain consists of a low-density lipoprotein class A (LDLa) module at the N-terminus, followed by a linker region and a series of leucine-rich repeats (LRRs).[1][3]

The Molecular Mechanism of RXFP1 Activation

The activation of RXFP1 is a complex, multi-step process that differs significantly from that of typical GPCRs.

-

Primary Binding Interaction: The B-chain of the relaxin peptide initially binds with high affinity to the leucine-rich repeats (LRRs) of the RXFP1 ectodomain.[3][4]

-

Secondary Interaction and Conformational Change: This initial binding event is thought to induce a conformational change that allows for a secondary, lower-affinity interaction between the A-chain of relaxin and the linker region and extracellular loops of the receptor.[5]

-

Role of the LDLa Module: The N-terminal LDLa module is indispensable for signal transduction.[1][4][6] Following the primary binding event, the LDLa module, acting as a tethered agonist, interacts with the transmembrane domain, leading to the activation of intracellular G proteins.[3][6] Recent structural studies suggest a mechanism of autoinhibition, where in the absence of the agonist, the ectodomain prevents the activation of the transmembrane domain.[1][7]

Downstream Signaling Pathways

RXFP1 activation initiates a complex and multifaceted network of intracellular signaling pathways, often in a cell-type-specific manner. This complexity arises from the receptor's ability to couple to multiple G protein subtypes.[8][9]

-

cAMP-Mediated Signaling: The most well-characterized pathway involves the coupling of RXFP1 to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8][10][11] However, the cAMP response is often biphasic. An initial, rapid increase is driven by Gαs, which can be negatively modulated by GαoB.[8][12] This is followed by a delayed and sustained cAMP surge mediated by the activation of a Gαi3/Gβγ/PI3K/PKCζ pathway.[8][12]

-

PI3K/Akt Pathway: RXFP1 can also activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for vasodilation and cell differentiation.[13][14] This pathway can be initiated by Gβγ subunits released from Gαi proteins.[8][13]

-

Nitric Oxide (NO) Signaling: In vascular endothelial cells, RXFP1 activation leads to the stimulation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO) and subsequent vasodilation.[13][14] This effect is often mediated through the Gαi2/PI3Kβ/γ pathway.[13]

-

MAPK/ERK Pathway: The activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway has also been reported downstream of RXFP1, playing a role in cell proliferation and tissue remodeling.[3][14]

-

Biased Agonism: Different agonists can preferentially activate certain signaling pathways over others, a phenomenon known as biased agonism. For example, the small molecule agonist ML290 is a biased allosteric agonist that activates many of the same pathways as relaxin but does not cause ERK1/2 activation or β-arrestin recruitment.[8][15]

Caption: Generalized signaling pathways activated by RXFP1 agonists.

Quantitative Data for Key RXFP1 Agonists

The following tables summarize the binding and functional parameters for well-characterized RXFP1 agonists.

Table 1: Peptide Agonists

| Agonist | Species | Assay Type | Parameter | Value | Reference |

| Relaxin-2 | Human | cAMP Accumulation | pEC₅₀ | ~9.0 | [8] |

| Relaxin-2 | Human | Competition Binding (Eu-H2 relaxin) | pIC₅₀ | ~9.2 | [3] |

| SA10SC-RLX | Human | cAMP Accumulation | EC₅₀ | Sub-nanomolar | [4] |

| SA10SC-RLX | Human | Competition Binding (Cy5-relaxin) | IC₅₀ | Similar to Relaxin-2 | [11] |

| R2R01 | Human | RXFP1 Agonist Assay | Potency | Sub-nanomolar | [16] |

Table 2: Small Molecule Agonists

| Agonist | Species | Assay Type | Parameter | Value | Reference |

| ML290 | Human | cAMP Accumulation | pEC₅₀ | 7.0 | [8] |

| ML290 | Human | cAMP Accumulation | AC₅₀ | 94 nM | [10] |

| ML290 | Human | TRUPATH BRET (Gαs) | Potency | Less potent than Relaxin-2 | [15] |

| ML290 | Human | TRUPATH BRET (Gαi3) | Potency | Less potent than Relaxin-2 | [15] |

| ML290 | Human | TRUPATH BRET (GαoB) | Potency | Less potent than Relaxin-2 | [15] |

Detailed Experimental Protocols

The characterization of RXFP1 agonists relies on a variety of in vitro assays. Below are the methodologies for key experiments.

This assay is fundamental for assessing the activation of Gαs-coupled pathways.

-

Principle: Measures the intracellular concentration of cAMP produced in response to receptor activation.

-

Cell Lines: Human Embryonic Kidney (HEK-293T) cells or Chinese Hamster Ovary (CHO) cells stably expressing human RXFP1 are commonly used.[10][12] THP-1 cells, which endogenously express RXFP1, are also utilized.[10][17]

-

Methodology:

-

Cells are seeded in 96- or 384-well plates and cultured overnight.[7][10]

-

The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.[10]

-

Cells are incubated with varying concentrations of the test agonist for a specified period (e.g., 30 minutes for the initial Gs response).[7]

-

The reaction is stopped, and cells are lysed.

-

The intracellular cAMP concentration is quantified using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Bioluminescence Resonance Energy Transfer (BRET)-based biosensors like CAMYEL.[10][17]

-

-

Data Analysis: Concentration-response curves are generated, and EC₅₀/pEC₅₀ values are calculated to determine agonist potency.

Caption: A typical experimental workflow for a cAMP accumulation assay.

These assays are used to determine the binding affinity of a ligand for the receptor.

-

Principle: A labeled ligand (radioligand or fluorescent ligand) is competed off the receptor by an unlabeled test compound.

-

Methodology:

-

Membranes are prepared from cells overexpressing RXFP1.

-

Membranes are incubated with a fixed concentration of a labeled ligand (e.g., Europium-labeled H2 relaxin) and increasing concentrations of the unlabeled competitor agonist.[3]

-

After reaching equilibrium, bound and free ligands are separated (e.g., by filtration).

-

The amount of bound labeled ligand is quantified.

-

-

Data Analysis: Competition curves are plotted, and IC₅₀ values are determined, which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

These assays measure the direct interaction between the activated receptor and specific G protein subtypes in live cells.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect the proximity between a Renilla luciferase (Rluc)-tagged GPCR and a GFP-tagged G protein subunit. Agonist binding brings the donor (Rluc) and acceptor (GFP) into close proximity, resulting in a BRET signal.

-

Methodology:

-

HEK293 cells are co-transfected with constructs for RXFP1-Rluc and specific Gα-GFP, Gβ, and Gγ subunits.

-

Cells are plated and incubated with the Rluc substrate (e.g., coelenterazine).

-

Increasing concentrations of the agonist are added, and the BRET signal is measured over time.

-

-

Data Analysis: Concentration-response curves are generated for the activation of each G protein subtype, allowing for the assessment of G protein coupling profiles and biased agonism.[15]

Conclusion

The mechanism of action for RXFP1 receptor agonists is characterized by a unique, multi-step receptor activation process involving its large ectodomain. This leads to the engagement of a complex network of G protein-mediated signaling pathways, including the canonical Gαs-cAMP pathway and non-canonical Gαi/o, PI3K, and MAPK pathways. The ability of different agonists to selectively modulate these pathways (biased agonism) presents a sophisticated opportunity for the development of targeted therapeutics for a range of conditions, from cardiovascular diseases to fibrosis. A thorough understanding of these mechanisms, supported by robust quantitative in vitro assays, is critical for the successful discovery and development of novel RXFP1-targeting drugs.

References

- 1. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]

- 3. Synthetic short-chain peptide analogues of H1 relaxin lack affinity for the RXFP1 receptor and relaxin-like bioactivity. Clues to a better understanding of relaxin agonist design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Constitutive formation of an RXFP1-signalosome: a novel paradigm in GPCR function and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Relaxin family peptide receptors RXFP1 and RXFP2 modulate cAMP signaling by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]

- 14. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Optimization of Single Relaxin B-Chain Peptide Leads to the Identification of R2R01, a Potent, Long-Acting RXFP1 Agonist for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Real‐time examination of cAMP activity at relaxin family peptide receptors using a BRET‐based biosensor - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Small-Molecule RXFP1 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Relaxin Family Peptide Receptor 1 (RXFP1) is a G-protein coupled receptor (GPCR) that is the primary target of the peptide hormone relaxin.[1][2] Activation of RXFP1 triggers a cascade of intracellular signaling events with therapeutic potential in a variety of conditions, most notably acute heart failure, fibrosis, and preeclampsia.[1][3] The native ligand, relaxin, is a peptide hormone with a short half-life, necessitating intravenous administration and limiting its use in chronic diseases.[4] This has driven the search for potent and selective small-molecule agonists of RXFP1 that could offer improved pharmacokinetic properties and oral bioavailability.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for a key series of small-molecule RXFP1 agonists based on a 2-acetamido-N-phenylbenzamide scaffold. This series was identified through high-throughput screening and subsequently optimized to yield potent tool compounds like ML290 and clinical candidates such as AZD5462.[3][5]

Core Scaffold and Initial SAR Observations

A quantitative high-throughput screen (qHTS) of over 350,000 compounds identified a 2-acetamido-N-phenylbenzamide core as a viable starting point for potent RXFP1 agonists.[1][3] Initial hits, while modest in activity, provided a crucial framework for optimization. The core scaffold is depicted below, with key areas for modification highlighted.

The primary assay used to determine agonist activity was a cell-based assay measuring the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the RXFP1 signaling pathway.[1][2] Potency is typically reported as the half-maximal effective concentration (EC50), with lower values indicating higher potency. Efficacy is reported as the maximum response relative to the natural ligand, relaxin.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for modifications at different positions of the 2-acetamido-N-phenylbenzamide scaffold.

Table 1: SAR of the "Eastern Hemisphere" Phenyl Ring (R1)

| Compound | R1 Substituent | EC50 (µM) | Max. Response (%) |

| 1 | 3-CF3 | 2.65 | 100 |

| 2 | 4-CF3 | 5.01 | 95 |

| 3 | 3-SO2CF3 | 0.094 (ML290) | 98 |

| 4 | 4-SO2CF3 | 0.45 | 100 |

| 5 | 3-SO2Me | 1.26 | 90 |

| 6 | 4-SO2Me | 2.51 | 85 |

| 7 | 3-CN | 3.16 | 80 |

| 8 | 4-CN | 6.31 | 75 |

| 9 | H | >10 | - |

Data synthesized from multiple sources, including[1][2].

Key Insights:

-

Electron-withdrawing groups are favored at the meta (3-) and para (4-) positions.

-

The trifluoromethylsulfonyl (SO2CF3) group at the 3-position provides the highest potency, as seen in the optimized compound ML290.[1]

-

A simple trifluoromethyl (CF3) group also confers good activity.

-

Unsubstituted or cyano-substituted analogs show significantly reduced potency.

Table 2: SAR of the "Western Hemisphere" Phenyl Ring (R2)

| Compound | R2 Substituent | EC50 (µM) | Max. Response (%) |

| 10 | 2-OMe | 0.265 | 96 |

| 11 | 3-OMe | 0.891 | 92 |

| 12 | 4-OMe | 1.99 | 88 |

| 13 | 2-OEt | 0.094 (ML290) | 98 |

| 14 | 2-OPr | 0.158 | 95 |

| 15 | 2-Cl | 0.747 | 98 |

| 16 | 2-F | 0.471 | 99 |

| 17 | H | >10 | - |

Data synthesized from multiple sources, including[2].

Key Insights:

-

Substitution at the ortho (2-) position of the western phenyl ring is critical for high potency.

-

Small alkoxy groups, such as methoxy (B1213986) and ethoxy, are well-tolerated and lead to potent compounds. The 2-ethoxy group is present in ML290.[2]

-

Halogen substitutions at the 2-position also result in sub-micromolar activity.

-

The unsubstituted analog is inactive, highlighting the importance of this interaction.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay for RXFP1 Agonism

This is the primary assay used to determine the potency and efficacy of the small-molecule agonists.

Objective: To measure the intracellular accumulation of cAMP in response to compound stimulation in a cell line overexpressing human RXFP1.

Materials:

-

HEK293 cell line stably expressing human RXFP1 (HEK293-RXFP1).[6]

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., PBS with 1 mM IBMX or 0.5 mM Ro 20-1724 to inhibit phosphodiesterases).[6]

-

Test compounds dissolved in DMSO.

-

384-well or 1536-well low-volume assay plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Plating: HEK293-RXFP1 cells are harvested and seeded into assay plates at a density of approximately 2,000-8,000 cells per well and incubated overnight to allow for attachment.[6]

-

Compound Addition: Test compounds are serially diluted in DMSO and then further diluted in assay buffer. A small volume of the compound solution is added to the wells containing the cells. A positive control (e.g., native relaxin) and a negative control (vehicle) are included.[6]

-

Stimulation: The plates are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.[6][7]

-

Lysis and Detection: HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) are added to the wells according to the manufacturer's protocol. This step lyses the cells and initiates the competitive immunoassay.[7]

-

Incubation: The plates are incubated at room temperature for at least 60 minutes to allow the assay to reach equilibrium.[8]

-

Data Acquisition: The plates are read on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: The ratio of the two fluorescence signals is calculated, which is inversely proportional to the amount of cAMP produced. The data are normalized to controls and dose-response curves are generated using non-linear regression to determine EC50 and maximal response values.

Mandatory Visualizations

RXFP1 Signaling Pathway

Caption: Simplified signaling pathways activated by RXFP1 agonists.

Experimental Workflow for SAR Analysis

References

- 1. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AstraZeneca JMC Reports on RXFP1 Agonist AZD5462 [synapse.patsnap.com]

- 6. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay in Summary_ki [bdb99.ucsd.edu]

An In-depth Technical Guide to the RXFP1 Receptor Agonist-4 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Relaxin Family Peptide Receptor 1 (RXFP1) is a G-protein coupled receptor (GPCR) that plays a crucial role in a multitude of physiological processes, including cardiovascular regulation, connective tissue remodeling, and anti-inflammatory responses.[1][2][3] Activation of RXFP1 by its endogenous ligand, relaxin-2, or synthetic agonists initiates a complex network of intracellular signaling cascades, making it a promising therapeutic target for conditions such as heart failure, fibrosis, and pre-eclampsia.[4][5]

This technical guide provides a comprehensive overview of the signaling pathways activated by a representative RXFP1 agonist, herein referred to as "Agonist-4". The information presented is based on the well-characterized effects of known RXFP1 agonists, such as relaxin-2 and the small-molecule agonist ML290.[4][6] This document will detail the core signaling pathways, present quantitative data for agonist activity, provide detailed experimental protocols for studying these pathways, and visualize the molecular interactions and workflows through diagrams.

Core Signaling Pathways

Activation of RXFP1 by an agonist like Agonist-4 does not trigger a single, linear pathway but rather a complex web of interactions involving multiple G-proteins and downstream effectors. The primary signaling cascades initiated by RXFP1 activation are:

-

Gαs/cAMP Pathway: This is a canonical pathway for many GPCRs. Upon agonist binding, RXFP1 couples to the stimulatory G-protein, Gαs, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that activates Protein Kinase A (PKA) and other downstream effectors.[1][4]

-

Gαi/PI3K/Akt/NO Pathway: RXFP1 can also couple to inhibitory G-proteins, such as Gαi. This interaction leads to the activation of Phosphoinositide 3-Kinase (PI3K), which then phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate and activate endothelial Nitric Oxide Synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.[1][5]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway, is another important downstream target of RXFP1 activation. This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival.[4]

These pathways are not mutually exclusive and can exhibit crosstalk, leading to a nuanced and cell-type-specific response to RXFP1 agonism.

Quantitative Data for RXFP1 Agonists

The potency and efficacy of RXFP1 agonists can be quantified through various in vitro assays. The following tables summarize key quantitative data for the endogenous agonist, relaxin-2, and the small-molecule agonist, ML290, which serve as a reference for the expected activity of a compound like Agonist-4.

Table 1: Agonist Potency (EC50) in cAMP Accumulation Assays

| Agonist | Cell Line | EC50 | Reference |

| Relaxin-2 | HEK293-RXFP1 | ~100 pM | [7] |

| ML290 | HEK293-RXFP1 | ~100 nM | [7] |

| SE301 | HEK293T-human RXFP1 | 5.8 nM | [7] |

| SA10SC-RLX | OVCAR5 (endogenous RXFP1) | Sub-nanomolar | [8] |

Table 2: Binding Affinity (Kd) of Ligands to Human RXFP1

| Ligand | Assay Method | Kd | Reference |

| Relaxin-2 | Radioligand Binding | ~0.5 nM | [9] |

| SE301 | Flow Cytometry | 122 nM | [7] |

| H2 Relaxin | Europium-labeled ligand binding | 0.6 nM | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of RXFP1 signaling. The following are protocols for key experiments used to characterize the activation of the signaling pathways described above.

Protocol 1: cAMP Accumulation Assay

This protocol is designed to quantify the intracellular accumulation of cyclic AMP upon stimulation of RXFP1.

Materials:

-

HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Agonist-4 (or other RXFP1 agonists)

-

Forskolin (positive control)

-

IBMX (phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

96-well or 384-well microplates

Procedure:

-

Cell Seeding: Seed HEK293-RXFP1 cells into microplates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Agonist Preparation: Prepare serial dilutions of Agonist-4 and control compounds in assay buffer containing IBMX.

-

Cell Stimulation: Remove the culture medium and add the agonist dilutions to the cells. Incubate for 30 minutes at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Detection: Perform the cAMP detection assay following the kit protocol.

-

Data Analysis: Measure the signal (e.g., fluorescence or luminescence) and calculate the concentration of cAMP. Plot the cAMP concentration against the agonist concentration to determine the EC50 value.

Protocol 2: ERK1/2 Phosphorylation Western Blot

This protocol assesses the activation of the MAPK/ERK pathway by detecting the phosphorylation of ERK1/2.

Materials:

-

Cells expressing RXFP1 (e.g., primary endothelial cells or transfected cell lines)

-

Agonist-4

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency. Serum-starve the cells for 4-6 hours. Treat cells with various concentrations of Agonist-4 for different time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-p-ERK antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-t-ERK antibody to normalize for protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK to t-ERK.

Protocol 3: PI3K/Akt Activation Assay

This protocol measures the activation of the PI3K pathway by detecting the phosphorylation of Akt at Ser473.

Materials:

-

Cells expressing RXFP1

-

Agonist-4

-

Fixation and permeabilization buffers

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

-

Fluorescently labeled secondary antibodies

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Stimulation: Treat cells with Agonist-4 as described in the Western blot protocol.

-

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., 0.1% Triton X-100 or methanol).

-

Antibody Staining: Incubate the cells with primary antibodies against phospho-Akt and total-Akt, followed by incubation with appropriate fluorescently labeled secondary antibodies.

-

Analysis: Analyze the cells using a flow cytometer to quantify the fluorescence intensity of phospho-Akt and total-Akt on a single-cell basis. Alternatively, visualize the staining using a fluorescence microscope.

Protocol 4: Nitric Oxide Synthase (NOS) Activity Assay

This protocol measures the activity of NOS by quantifying the production of nitric oxide.

Materials:

-

Cell or tissue lysates

-

Agonist-4 (for cell-based assays)

-

NOS activity assay kit (colorimetric or fluorometric)

-

L-arginine (substrate)

-

NADPH (cofactor)

-

Griess reagent (for colorimetric detection of nitrite)

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates according to the assay kit instructions.

-

Reaction Setup: Set up the reaction mixture containing the sample, L-arginine, NADPH, and other cofactors provided in the kit.

-

Incubation: Incubate the reaction mixture at 37°C for the recommended time to allow for NO production.

-

Nitrite (B80452) Detection: Add Griess reagent to the reaction mixture, which will react with nitrite (a stable oxidation product of NO) to produce a colored product.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Calculation: Calculate the NOS activity based on a standard curve generated with known concentrations of nitrite.

Signaling Pathway and Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways activated by RXFP1 agonists and a typical experimental workflow.

Caption: RXFP1 Signaling Pathways.

Caption: Experimental Workflow for RXFP1 Agonist Characterization.

Conclusion

The activation of the RXFP1 receptor by agonists such as "Agonist-4" initiates a complex and multifaceted signaling network with significant therapeutic potential. A thorough understanding of these pathways, coupled with robust and reproducible experimental protocols, is essential for the successful development of novel RXFP1-targeting drugs. This guide provides a foundational framework for researchers and drug development professionals to explore the intricate world of RXFP1 signaling and to design and execute experiments that will further elucidate its role in health and disease. As research in this field continues to evolve, the development of more selective and potent RXFP1 agonists holds the promise of innovative treatments for a range of debilitating conditions.

References

- 1. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]

- 2. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]

- 6. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Downstream Cellular Effects of RXFP1 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Relaxin Family Peptide Receptor 1 (RXFP1) is a pleiotropic G protein-coupled receptor (GPCR) that orchestrates a diverse array of physiological responses, including vasodilation, anti-fibrotic activity, and anti-inflammatory effects. Activation of RXFP1 by its endogenous ligand, relaxin-2, or synthetic agonists initiates a complex network of downstream signaling cascades. This technical guide provides a comprehensive overview of the principal cellular effects stemming from the activation of RXFP1, with a focus on the key signaling pathways involved: the cyclic adenosine (B11128) monophosphate (cAMP) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the extracellular signal-regulated kinase (ERK) 1/2 pathway, and the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. This document presents quantitative data for various agonists, detailed experimental protocols for assessing receptor activation, and visual representations of the signaling networks and experimental workflows to facilitate a deeper understanding and further investigation of RXFP1-targeted therapeutics.

Introduction to RXFP1 Signaling

RXFP1, a member of the leucine-rich repeat-containing G protein-coupled receptor (LGR) family, is distinguished by its large ectodomain which is crucial for ligand binding and receptor activation. Upon agonist binding, RXFP1 undergoes a conformational change that facilitates the coupling to multiple G proteins, thereby initiating a cascade of intracellular events. The primary signaling pathways activated by RXFP1 agonists include:

-

cAMP Pathway: Primarily mediated by Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. RXFP1 can also couple to inhibitory G proteins (Gαi/o), which can modulate the cAMP response.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is activated by RXFP1, often through Gβγ subunits released from Gαi/o proteins.

-

ERK1/2 Pathway: A key signaling cascade in cell growth and differentiation, the activation of which can be agonist-dependent and cell-type specific.

-

NO/cGMP Pathway: Important for vasodilation, this pathway is activated via the PI3K/Akt-dependent phosphorylation of endothelial nitric oxide synthase (eNOS).

The specific signaling signature can be influenced by the nature of the agonist (e.g., endogenous peptide vs. small molecule), the cellular context, and the expression levels of various signaling components.

Quantitative Analysis of RXFP1 Agonist Activity

The potency and efficacy of RXFP1 agonists are typically quantified by measuring their effects on downstream signaling events. The following tables summarize key quantitative data for representative RXFP1 agonists: the endogenous ligand relaxin-2, the small molecule agonist ML290, and the synthetic peptide agonist SA10SC-RLX.

Table 1: Agonist Potency (EC₅₀) on cAMP Production

| Agonist | Cell Line | Assay Type | EC₅₀ | Citation(s) |

| Relaxin-2 | HEK293-RXFP1 | HTRF | 203 pM | [1] |

| Relaxin-2 | OVCAR5 | HTRF | ~1 nM | [2] |

| ML290 | HEK293-RXFP1 | AC50 (cAMP) | 94 nM | [3] |

| SA10SC-RLX | OVCAR5 | HTRF | Sub-nanomolar | [4][5] |

| SA10SC-RLX | EA.hy926_RXFP1 | HTRF | ~0.18 nM | [6] |

Table 2: Agonist Potency (pEC₅₀) on Other Signaling Pathways

| Agonist | Pathway | Cell Line | pEC₅₀ | Citation(s) |

| Relaxin-2 | pERK1/2 | HEK-RXFP1 | 9.5 ± 0.3 | [7] |

| ML290 | cGMP | HCAECs | 6.1 ± 0.3 | [3] |

| ML290 | cGMP | HUVECs | 6.2 ± 0.7 | [3] |

| ML290 | cGMP | HUVSMCs | 6.1 ± 0.5 | [3] |

| ML290 | cGMP | HUASMCs | 6.2 ± 0.5 | [3] |

Note: pEC₅₀ is the negative logarithm of the EC₅₀ value.

Table 3: Biased Agonism of ML290

| Pathway | HEK-RXFP1 Cell Response | Human Primary Vascular Cell Response | Citation(s) |

| cAMP Accumulation | Yes | Yes | [3] |

| p38 MAPK Phosphorylation | Yes | Not Reported | [3] |

| cGMP Accumulation | No | Yes | [3] |

| ERK1/2 Phosphorylation | No | No | [3][8] |

Signaling Pathways and Visualizations

The activation of RXFP1 by an agonist triggers a complex and interconnected network of signaling pathways. The following diagrams, generated using the DOT language, illustrate these key cascades.

cAMP Signaling Pathway

Activation of RXFP1 predominantly leads to the stimulation of adenylyl cyclase (AC) via the Gαs protein, resulting in the production of cAMP. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP Response Element-Binding Protein (CREB), leading to changes in gene expression. The receptor can also couple to Gαi/o proteins, which can inhibit adenylyl cyclase, and Gαi3, which can lead to a delayed increase in cAMP via a PI3K-PKCζ-dependent mechanism.

PI3K/Akt and ERK1/2 Signaling Pathways

RXFP1 activation can also trigger the PI3K/Akt and ERK1/2 pathways. The PI3K/Akt pathway is often initiated by Gβγ subunits released from Gαi, leading to the phosphorylation and activation of Akt, a key regulator of cell survival. The ERK1/2 pathway can also be activated, though the mechanism can be complex and may involve crosstalk from other pathways. Notably, the small molecule agonist ML290 appears to be a biased agonist, as it does not typically activate the ERK1/2 pathway.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Relaxin Stimulates Multiple Signaling Pathways: Activation of cAMP, PI3K, and PKCζ in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relaxin stimulates multiple signaling pathways: activation of cAMP, PI3K, and PKCzeta in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to RXFP1 Receptor Agonist-4 and its Signaling Compared to Endogenous Relaxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Relaxin Family Peptide Receptor 1 (RXFP1) is a promising therapeutic target for a multitude of conditions including heart failure and fibrosis. While the endogenous ligand, relaxin, has shown therapeutic potential, its short half-life necessitates the development of small molecule agonists. This technical guide provides a comprehensive analysis of a novel small molecule, RXFP1 receptor agonist-4, and directly compares its signaling properties to that of native relaxin. We present detailed pharmacological data, experimental protocols for key assays, and visual representations of the associated signaling pathways to facilitate further research and drug development in this area.

Introduction to RXFP1 and its Ligands

The Relaxin Family Peptide Receptor 1 (RXFP1) is a class A G-protein coupled receptor (GPCR) characterized by a large, complex extracellular domain containing leucine-rich repeats and a low-density lipoprotein class A (LDLa) module.[1][2] Its endogenous ligand is the peptide hormone relaxin. The interaction between relaxin and RXFP1 is complex, involving high-affinity binding to the extracellular domain and a secondary interaction with the transmembrane exoloops.[3] This binding initiates a cascade of intracellular signaling events that are responsible for the pleiotropic effects of relaxin, including vasodilation, anti-fibrotic activity, and anti-inflammatory responses.[4]

The therapeutic potential of activating RXFP1 has driven the search for small molecule agonists that offer improved pharmacokinetic profiles over the native relaxin peptide. One such molecule is this compound, a novel benzothiophene (B83047) derivative. This guide will delve into the specifics of this synthetic agonist and its functional profile in relation to relaxin.

Comparative Pharmacology: this compound vs. Relaxin

The functional activity of this compound has been characterized and compared to that of native human relaxin across several key signaling pathways. The following tables summarize the available quantitative data.

Table 1: Receptor Binding Affinity

| Ligand | Cell Line | Assay Type | Radioligand | Ki (nM) |

| Human Relaxin-2 | HEK293T-RXFP1 | Competition Binding | ¹²⁵I-labeled H2 Relaxin | ~1 |

| This compound | Data not available | Data not available | Data not available | Data not available |

Note: Specific Ki data for this compound from the primary patent source is not available. Further studies are required to determine its binding affinity.

Table 2: Functional Potency in Key Signaling Pathways

| Ligand | Signaling Pathway | Cell Line | Assay Type | EC50 (nM) |

| Human Relaxin-2 | cAMP Accumulation | HEK293-RXFP1 | HTRF | ~1-10 |

| This compound | cAMP Accumulation | HEK293-hRXFP1 | Not specified | 4.9[5][6] |

| Human Relaxin-2 | pERK1/2 Activation | Various | Western Blot/AlphaScreen | ~1-20 |

| This compound | pERK1/2 Activation | Data not available | Data not available | Data not available |

| Human Relaxin-2 | PI3K Activation | THP-1 | PI3K Activity Assay | Not specified (activity confirmed)[4][7][8] |

| This compound | PI3K Activation | Data not available | Data not available | Data not available |

| Human Relaxin-2 | cGMP Accumulation | Rat Renal Myofibroblasts | Not specified | Activity confirmed[9] |

| This compound | cGMP Accumulation | Data not available | Data not available | Data not available |

Signaling Pathways

Relaxin-Mediated RXFP1 Signaling

Activation of RXFP1 by relaxin initiates a complex and multifaceted signaling cascade. The primary and most well-characterized pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8] However, RXFP1 signaling is not limited to this pathway. It is known to couple to other G-proteins, including Gαi/o, leading to the activation of phosphoinositide 3-kinase (PI3K) and subsequently the Akt signaling pathway.[3][7][8] Furthermore, relaxin stimulation can induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8] Another important downstream effect is the production of nitric oxide (NO), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[9]

This compound Signaling

Based on the available data for this compound, its primary characterized activity is the stimulation of cAMP production with a potent EC50 of 4.9 nM.[5][6] This suggests that, like relaxin, it effectively couples to the Gαs pathway. However, its effects on other signaling branches, such as PI3K/Akt, ERK1/2, and NO/cGMP, have not yet been publicly disclosed. It is plausible that, as a small molecule agonist, it may exhibit biased agonism, preferentially activating a subset of the pathways stimulated by the endogenous ligand. Further research is necessary to fully elucidate the signaling profile of this compound.

Detailed Experimental Protocols

RXFP1 Competitive Binding Assay with Europium-Labeled Relaxin

This protocol outlines a competitive binding assay to determine the binding affinity of a test compound for the RXFP1 receptor using a non-radioactive europium-labeled relaxin tracer.

Materials:

-

HEK293 cells stably expressing human RXFP1.

-

Europium-labeled human relaxin-2 (Eu-H2 relaxin).

-

Unlabeled human relaxin-2 (for positive control).

-

Test compound (e.g., this compound).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

Enhancement Solution (e.g., DELFIA Enhancement Solution).

-

96-well microplates (low-binding).

-

Time-resolved fluorescence plate reader.

Procedure:

-

Cell Culture: Culture HEK293-hRXFP1 cells to ~80-90% confluency.

-

Membrane Preparation (Optional, for membrane-based assay): Harvest cells, homogenize in lysis buffer, and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in Binding Buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Binding Buffer (for total binding).

-

A high concentration of unlabeled relaxin (1 µM, for non-specific binding).

-

Serial dilutions of the test compound.

-

Serial dilutions of unlabeled relaxin (for standard curve).

-

-

Add Tracer: Add Eu-H2 relaxin to all wells at a final concentration equal to its Kd (previously determined by saturation binding).

-

Add Cells/Membranes: Add the cell suspension or membrane preparation to each well.

-

Incubation: Incubate the plate at room temperature for 2-3 hours with gentle shaking.

-

Washing: Wash the wells 3-5 times with ice-cold Wash Buffer to remove unbound tracer.

-

Signal Development: Add Enhancement Solution to each well and incubate for 5-10 minutes.

-

Detection: Read the time-resolved fluorescence on a compatible plate reader.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

References

- 1. Development of Novel High-Affinity Antagonists for the Relaxin Family Peptide Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-specific DOTA/europium-labeling of recombinant human relaxin-3 for receptor-ligand interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]

- 4. Relaxin stimulates multiple signaling pathways: activation of cAMP, PI3K, and PKCzeta in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RELAXIN ACTIVATES PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR GAMMA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. The relaxin family peptide receptor 3 activates extracellular signal-regulated kinase 1/2 through a protein kinase C-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relaxin Stimulates Multiple Signaling Pathways: Activation of cAMP, PI3K, and PKCζ in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Anti-fibrotic Actions of Relaxin Are Mediated Through a NO-sGC-cGMP-Dependent Pathway in Renal Myofibroblasts In Vitro and Enhanced by the NO Donor, Diethylamine NONOate - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of RXFP1 Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of agonists targeting the Relaxin Family Peptide Receptor 1 (RXFP1). RXFP1, a G-protein coupled receptor (GPCR), is a key therapeutic target for a range of conditions, including heart failure, fibrosis, and various inflammatory disorders.[1][2] Understanding the binding and signaling properties of novel agonists is crucial for the development of effective therapeutics. This document outlines the key experimental protocols and presents quantitative data for several prominent RXFP1 agonists.

Core Concepts in RXFP1 Agonist Characterization

The interaction of an agonist with RXFP1 initiates a cascade of intracellular signaling events. The primary and most studied pathway involves the coupling to Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3][4] However, RXFP1 signaling is complex and can also involve coupling to Gi/Go proteins, as well as activation of other pathways like the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein (MAP) kinase (ERK1/2) pathways.[3][4][5] A thorough in vitro characterization therefore assesses an agonist's binding affinity, its potency and efficacy in stimulating these various signaling pathways, and its selectivity for RXFP1 over other related receptors.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for several well-characterized RXFP1 agonists. These values provide a comparative basis for evaluating novel compounds.

Table 1: Binding Affinities of RXFP1 Agonists

| Agonist | Cell Line | Assay Type | pKi | Reference |

| H2 Relaxin | HEK-293T | Competition Binding | 8.96 ± 0.03 | [6] |

| B7-33 | HEK-293T | Competition Binding | 5.54 ± 0.13 | [6] |

| H2 B-R13/17K | HEK-293T | Competition Binding | 6.44 ± 0.06 | [7] |

| H2 B-R13/17HR | HEK-293T | Competition Binding | 7.20 ± 0.08 | [7] |

Table 2: Functional Potency and Efficacy of RXFP1 Agonists (cAMP Accumulation)

| Agonist | Cell Line | EC50 / pEC50 | Emax (% of control) | Reference |

| ML-290 | HEK293-RXFP1 | 94 nM | Not specified | [8] |

| RXFP1 receptor agonist-2 | HEK293 human RXFP1 | 1 nM | Not specified | [8] |

| RXFP1 receptor agonist-3 | HEK293 human RXFP1 | 2 nM | Not specified | [8] |

| RXFP1 receptor agonist-10 | Not specified | 0.5 nM | Not specified | [8] |

| AZ7976 | Not specified | > 10.5 (pEC50) | Not specified | [8] |

| SA10SC-RLX | HEK human RXFP1 | Sub-nanomolar | Not specified | [9][10] |

Key Experimental Protocols

Detailed and robust experimental protocols are fundamental to the accurate characterization of RXFP1 agonists. Below are methodologies for key in vitro assays.

Receptor Binding Assay (Competition Binding)

This assay determines the affinity of a test compound for the RXFP1 receptor by measuring its ability to compete with a radiolabeled or fluorescently-labeled ligand.

Materials:

-

HEK-293T cells stably expressing human RXFP1.

-

Europium-labeled H2 Relaxin (Eu-H2 relaxin) or other suitable labeled ligand.

-

Test agonist compounds.

-

Binding Buffer (e.g., HBSS with 0.1% BSA).

-

96-well microplates.

-

Plate reader capable of detecting the label's signal.

Protocol:

-

Cell Preparation: Culture HEK-RXFP1 cells to confluency. Harvest and resuspend the cells in binding buffer to a desired concentration.

-

Assay Setup: In a 96-well plate, add a fixed concentration of Eu-H2 relaxin to all wells.

-

Competition: Add serial dilutions of the unlabeled test agonist or a known reference compound (e.g., unlabeled H2 relaxin) to the wells. Include wells with no competitor (total binding) and wells with a high concentration of unlabeled ligand (non-specific binding).

-

Incubation: Add the cell suspension to the wells and incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

Detection: Measure the signal from the bound labeled ligand using a suitable plate reader.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, a key second messenger in the RXFP1 signaling pathway.

Materials:

-

HEK293 cells stably expressing human RXFP1 (HEK-RXFP1).[3]

-

Cell culture medium.

-

Test agonist compounds.

-

Forskolin (B1673556) (positive control).

-

Phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724) to prevent cAMP degradation.[3][11]

-

cAMP detection kit (e.g., HTRF, TR-FRET, or ELISA-based).[3][12]

-

384-well or 96-well microplates.

-

Plate reader compatible with the detection kit.

Protocol:

-

Cell Seeding: Seed HEK-RXFP1 cells into microplates at a density of approximately 2,000 cells/well and incubate overnight at 37°C and 5% CO2.[11]

-

Pre-treatment: Add a PDE inhibitor (e.g., 400 µM Ro 20-1724 in PBS) to each well.[11]

-

Agonist Stimulation: Add serial dilutions of the test agonist or a reference compound to the wells. Include a positive control (e.g., forskolin) and a vehicle control (e.g., DMSO).[11][12]

-

Incubation: Incubate the plate for 30 minutes at 37°C and 5% CO2.[3][11]

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. For a TR-FRET assay, this typically involves adding a cAMP-d2 labeled tracer and a europium cryptate-labeled anti-cAMP antibody.[3][11]

-

Signal Reading: After a final incubation period at room temperature (e.g., 30 minutes), read the plate using a compatible plate reader.[11]

-

Data Analysis: Normalize the data to the maximal response of forskolin (100%) and the vehicle control (0%).[12] Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by RXFP1 agonists and a typical experimental workflow for their in vitro characterization.

Caption: RXFP1 Receptor Signaling Pathways.

Caption: In Vitro Characterization Workflow.

Conclusion

The in vitro characterization of RXFP1 receptor agonists is a multi-faceted process that requires a combination of binding and functional assays to elucidate the pharmacological profile of a compound. The data and protocols presented in this guide serve as a foundational resource for researchers in the field of relaxin biology and drug discovery. A thorough understanding of these methodologies is essential for the identification and development of novel and selective RXFP1 agonists with therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Relaxin family peptide receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]

- 5. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Table 1, RXFP1 cAMP qHTS assay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to RXFP1 Receptor Agonist-4 Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data related to the target engagement of RXFP1 receptor agonists, with a focus on a representative compound designated "RXFP1 receptor agonist-4". This document outlines key experimental protocols, presents quantitative data for well-characterized agonists, and visualizes critical signaling pathways and experimental workflows.

Introduction to RXFP1 and its Agonists

The Relaxin Family Peptide Receptor 1 (RXFP1) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular regulation, anti-fibrotic activity, and anti-inflammatory responses.[1][2] Activation of RXFP1 by its endogenous ligand, relaxin-2, initiates a cascade of intracellular signaling events, making it an attractive therapeutic target for conditions such as heart failure and fibrosis.[1][3] The development of small molecule and peptide-based agonists for RXFP1 has been a significant focus of drug discovery efforts.[3][4] This guide will delve into the methods used to confirm that these agonist molecules, exemplified by "this compound," effectively bind to and activate the RXFP1 receptor.

Quantitative Data for Characterized RXFP1 Agonists

To provide a comparative landscape, the following tables summarize key quantitative data for several well-characterized RXFP1 agonists. This data is essential for understanding the potency, affinity, and efficacy of these compounds.

Table 1: In Vitro Potency and Affinity of Selected RXFP1 Agonists

| Compound | Type | Assay | Cell Line | Parameter | Value | Reference |

| ML290 | Small Molecule | cAMP Accumulation | HEK293-RXFP1 | AC50 | 5.29 µM | [4] |

| p38MAPK Phosphorylation | HUVECs | EC50 | ~1 µM | [5] | ||

| cGMP Accumulation | HUVECs | EC50 | ~1 µM | [5] | ||

| AZD5462 | Small Molecule | cAMP Accumulation | CHO-hRXFP1 | pEC50 | 7.7 | [6] |

| cAMP Accumulation | HEK293-hRXFP1 | pEC50 | 7.4 | [6] | ||

| SE301 | Peptide | Gs Signaling | HEK293-hRXFP1 | EC50 | 5.8 nM | [3] |

| Binding Affinity (Flow Cytometry) | Expi293F-hRXFP1 | K_D_ | 122 ± 36 nM | [3] | ||

| SA10SC-RLX | Peptide | cAMP Accumulation | OVCAR5 | EC50 | Sub-nanomolar | [7][8] |

| Binding (Competition) | EA.hy926_RXFP1 | IC50 | Similar to relaxin | [9] |

Table 2: In Vivo and Pharmacokinetic Data for Selected RXFP1 Agonists

| Compound | Species | Parameter | Value | Reference |

| ML290 | Mouse (humanized RXFP1) | In vivo effect | Increased heart rate | [1] |

| AZD5462 | Rat | Oral Bioavailability | 58% | [6] |

| Monkey | Oral Bioavailability | 12% | [6] | |

| SE301 | Mouse | Serum Half-life | Up to 5 days | [10] |

| SA10SC-RLX | Rat | In vivo effect | Increased renal blood flow | [7][8] |

Experimental Protocols for Target Engagement

Detailed methodologies are crucial for the accurate assessment of RXFP1 agonist target engagement. The following sections provide step-by-step protocols for key in vitro and in vivo assays.

In Vitro Target Engagement Assays

This functional assay measures the activation of the Gs signaling pathway downstream of RXFP1 activation.

Protocol:

-

Cell Culture and Plating:

-

Compound Treatment:

-

cAMP Detection (HTRF Assay):

-

Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents, which include a europium cryptate-labeled anti-cAMP antibody and a d2 dye-labeled cAMP tracer.[4]

-

Incubate at room temperature for 30 minutes.[11]

-

Read the plate on a compatible plate reader to measure the TR-FRET signal. The signal is inversely proportional to the amount of cAMP produced.[4]

-

-

Data Analysis:

-

Calculate the concentration-response curve for the agonist and determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

-

This assay directly measures the binding of a ligand to the RXFP1 receptor.

Protocol:

-

Membrane Preparation:

-

Binding Reaction (Competition Assay):

-

Separation of Bound and Free Ligand:

-

Detection:

-

Measure the radioactivity retained on the filters using a scintillation counter.[12]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test agonist to determine the IC50 value (the concentration that inhibits 50% of the radioligand binding).

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[14]

-

This assay measures the recruitment of β-arrestin to the activated RXFP1 receptor, which is involved in receptor desensitization and signaling.

Protocol:

-

Cell Line and Plating:

-

Agonist Stimulation:

-

Add serial dilutions of the test agonist to the cells and incubate.[15]

-

-

Detection:

-

Data Analysis:

-

Generate a dose-response curve and calculate the EC50 for β-arrestin recruitment.

-

In Vivo Target Engagement

Demonstrating that an RXFP1 agonist engages its target in a living organism is a critical step in drug development.

Protocol (Example: Measurement of Heart Rate in Mice):

-

Animal Model:

-

Use appropriate animal models, such as humanized mice expressing human RXFP1, as some small molecule agonists may be species-specific.[1]

-

-

Compound Administration:

-

Administer the test agonist (e.g., this compound) via an appropriate route (e.g., intravenous or intraperitoneal injection).[1]

-

-

Physiological Measurement:

-

Monitor a relevant physiological parameter known to be affected by RXFP1 activation, such as heart rate, using telemetry or other suitable methods.[1]

-

-

Data Analysis:

-

Compare the physiological response in agonist-treated animals to that in vehicle-treated control animals to assess in vivo target engagement.[1]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways of the RXFP1 receptor and a typical experimental workflow for agonist target engagement.

References

- 1. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Engineering and Characterization of a Long-Half-Life Relaxin Receptor RXFP1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. ics.org [ics.org]

"RXFP1 receptor agonist-4" selectivity profiling against other RXFP receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relaxin family peptide receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that mediates the physiological effects of the peptide hormone relaxin.[1] Activation of RXFP1 is implicated in a wide range of physiological processes, including vasodilation, anti-fibrotic activity, and anti-inflammatory effects, making it a promising therapeutic target for cardiovascular and fibrotic diseases.[2] "RXFP1 receptor agonist-4" is a small molecule agonist identified for its ability to stimulate cAMP production in cells expressing the human RXFP1 receptor.[3] This technical guide provides a summary of the available data on the selectivity profile of "this compound," along with detailed experimental protocols for assessing receptor activation and selectivity.

Quantitative Data Summary

| Receptor | Parameter | Value | Cell Line | Assay Type |

| Human RXFP1 | EC50 | 4.9 nM | HEK293 | cAMP Production |

| Human RXFP2 | Not Reported | - | - | - |

| Human RXFP3 | Not Reported | - | - | - |

| Human RXFP4 | Not Reported | - | - | - |

Table 1: Functional Potency of this compound. The EC50 value represents the concentration of the agonist that elicits a half-maximal response in a functional assay.[3]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used for characterization, the following diagrams illustrate the RXFP1 signaling pathway and a typical experimental workflow for assessing agonist activity.

Figure 1: RXFP1 Receptor Signaling Pathway. Activation of RXFP1 by an agonist leads to the stimulation of Gαs, which in turn activates adenylate cyclase to produce the second messenger cAMP.

Figure 2: General Workflow for a cAMP Functional Assay. This diagram outlines the key steps involved in determining the potency of an agonist at a Gs-coupled receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of RXFP1 receptor agonists.

Functional Assay: cAMP Production in HEK293 Cells

This protocol describes a common method to quantify the production of cyclic AMP (cAMP) following receptor activation.

1. Cell Culture and Preparation:

-

HEK293 cells stably expressing the human RXFP1 receptor are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418 at 500 µg/mL).[4]

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[4]

-

For the assay, cells are harvested and seeded into 384-well or 1536-well plates at a density of approximately 2,000 cells per well and incubated overnight.[4][5]

2. Assay Procedure:

-

The culture medium is removed, and cells are incubated with a phosphodiesterase (PDE) inhibitor, such as Ro 20-1724 (e.g., at 400 µM in PBS), for a short period to prevent cAMP degradation.[4]

-

"this compound" is serially diluted to various concentrations and added to the wells.

-

The plate is incubated for a specified time (e.g., 60 minutes) at 37°C to allow for receptor stimulation and cAMP production.

3. Detection:

-

Intracellular cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4]

-

Lysis buffer and detection reagents (containing a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor) are added to the wells.

-

The plate is incubated at room temperature to allow for the competitive binding reaction to reach equilibrium.

-

The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

4. Data Analysis:

-

The raw data is converted to cAMP concentrations using a standard curve.

-

A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration.

-

The EC50 value is determined using a non-linear regression analysis (e.g., four-parameter logistic fit).

Selectivity Profiling: Radioligand Binding Assay

To determine the binding affinity of "this compound" at RXFP1 and other RXFP receptors, a competitive radioligand binding assay can be performed. This protocol provides a general framework.

1. Membrane Preparation:

-

Cells stably expressing the target RXFP receptor (RXFP1, RXFP2, RXFP3, or RXFP4) are harvested and homogenized in a cold lysis buffer.[2]

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.[2]

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[2]

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Membrane preparation (containing a specific amount of protein).

-

A fixed concentration of a suitable radioligand with known high affinity for the target receptor (e.g., [33P] or [125I]-labeled relaxin for RXFP1).

-

Varying concentrations of the unlabeled competitor ("this compound").

-

-

Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.

-

The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.[2]

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[2]

-

The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.[2]

-

The radioactivity retained on the filters is measured using a scintillation counter.[2]

4. Data Analysis:

-

The specific binding at each concentration of the competitor is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration to generate a competition curve.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

-

The binding affinity (Ki) of the competitor is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Conclusion

"this compound" demonstrates potent activation of the human RXFP1 receptor. While comprehensive data on its selectivity against other RXFP family members is currently limited in the public literature, the protocols outlined in this guide provide a robust framework for conducting such selectivity profiling. A thorough characterization of the selectivity profile is a critical step in the preclinical development of any novel therapeutic agent to understand its potential on-target efficacy and off-target liabilities. Further studies are warranted to fully elucidate the interaction of "this compound" with RXFP2, RXFP3, and RXFP4.

References

- 1. researchgate.net [researchgate.net]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]